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Compound of Interest

Compound Name: UNC9975

cat. No.: B15579073

UNC9975 functions as an ATP-competitive inhibitor, targeting the kinase activity of MerTK and
FLT3. MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases,
which are implicated in immune regulation and cancer progression. Overexpression of MerTK
is associated with poor prognosis in various malignancies, including acute myeloid leukemia
(AML), non-small cell lung cancer, and melanoma. FLT3 is another receptor tyrosine kinase,
and mutations leading to its activation are common drivers in AML. By inhibiting these kinases,
UNC9975 disrupts downstream signaling pathways crucial for cancer cell survival, proliferation,
and immune evasion.

In Vitro Potency and Selectivity

The inhibitory activity of UNC9975 has been quantified against its primary targets and a panel
of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of UNC9975

Target Assay Type IC50 (nM) Reference
MerTK Biochemical 4.3

FLT3 Biochemical 11

FLT3 (ITD) Cell-based 15

AxI Biochemical 24

Tyro3 Biochemical 46
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| MERTK | Cell-based | 7.9 | |

The data demonstrates that UNC9975 is a highly potent inhibitor of both MerTK and FLT3. Its
selectivity for MerTK and FLT3 over the other TAM family members, Axl and Tyro3, is
noteworthy.

Signaling Pathway Inhibition

UNC9975 effectively blocks the signaling cascades downstream of MerTK and FLT3. Upon
ligand binding (e.g., Gas6 for MerTK), these receptors dimerize and autophosphorylate,
creating docking sites for signaling proteins that activate pathways such as PI3K/AKT,
RAS/MAPK, and STAT5. UNC9975's inhibition of the initial phosphorylation event prevents the
activation of these critical pro-survival pathways.
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Caption: UNC9975 inhibits MerTK signaling pathway.

Cellular Activity
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In cellular assays, UNC9975 has demonstrated the ability to inhibit the proliferation of cancer
cell lines that are dependent on MerTK or FLT3 signaling. For instance, in MOLM-14 and MV4-
11 AML cell lines, which harbor FLT3 internal tandem duplication (ITD) mutations, UNC9975
potently inhibits cell growth. It also effectively blocks MerTK phosphorylation in various cancer
cell types upon stimulation with its ligand, Gas6.

Pharmacokinetics

Pharmacokinetic studies in mice have characterized the profile of UNC9975 following oral

administration.

Table 2: Pharmacokinetic Parameters of UNC9975 in Mice (10 mg/kg, Oral Gavage)

Parameter Value Unit
Tmax 4 hours
Cmax 1600 ng/mL
AUC (0-24h) 22000 h*ng/mL

| Bioavailability | 56 | % |

These results indicate that UNC9975 has good oral bioavailability and achieves plasma

concentrations sufficient to engage its targets in vivo.

In Vivo Efficacy

The anti-tumor activity of UNC9975 has been evaluated in xenograft models of human cancers.
In an AML model using MV4-11 cells, oral administration of UNC9975 resulted in significant
tumor growth inhibition and prolonged survival. These preclinical findings underscore the
potential of UNC9975 as a therapeutic agent for cancers driven by MerTK or FLT3 signaling.

Experimental Protocols

Biochemical Kinase Assays: The inhibitory activity of UNC9975 against a panel of kinases was
determined using radiometric assays. Recombinant kinase domains were incubated with a
peptide substrate, 33P-ATP, and varying concentrations of the inhibitor. The incorporation of 33pP
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into the substrate was measured by scintillation counting. The IC50 values were calculated
from the dose-response curves.

Biochemical Kinase Assay Workflow

1. Prepare reaction mix ~ 2. Add UNC9975 ~

. 5. Measure P-substrate
o ~ > >
(Kinase, Substrate, ATP) ™| (varying concentrations) | 3. Incubate at 30°C | 4. Stop reaction .

(e.g., Scintillation counting) | 6. Caleulate 1C50
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Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Phosphorylation Assays: Cancer cell lines expressing the target kinase (e.qg.,
MerTK) were serum-starved and then pre-incubated with different concentrations of UNC9975.
The cells were subsequently stimulated with the appropriate ligand (e.g., Gas6) to induce
receptor phosphorylation. Cell lysates were then analyzed by Western blot or ELISA using
antibodies specific for the phosphorylated form of the kinase to determine the extent of
inhibition.

In Vivo Xenograft Studies: Female immunodeficient mice were subcutaneously inoculated with
human cancer cells (e.g., MV4-11). Once tumors reached a palpable size, mice were
randomized into vehicle control and treatment groups. UNC9975 was administered orally at a
specified dose and schedule. Tumor volumes were measured regularly with calipers. At the end
of the study, tumors were excised for pharmacodynamic analysis of target inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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